molecular formula C14H20N2O4S B10888152 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10888152
M. Wt: 312.39 g/mol
InChI Key: FXGGTZQOXPQMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzodioxole group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment to Piperazine: The benzodioxole group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzodioxole group.

    Reduction: Reduced forms of the ethylsulfonyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of benzodioxole and piperazine have been tested against various bacterial strains, demonstrating effective inhibition.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties, potentially inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic pathway activation.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into their potential applications:

  • Anticancer Study :
    • A study evaluated the effects of similar piperazine derivatives on cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis markers.
  • Antimicrobial Study :
    • Research demonstrated that benzodioxole derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole group may facilitate binding to certain receptors, while the ethylsulfonyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole group but differs in the amine substitution.

    Methyl 1,3-Benzodioxol-5-yl (hydroxy)acetate: Similar benzodioxole structure but with different functional groups.

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the benzodioxole and ethylsulfonyl groups attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperazine ring and an ethylsulfonyl group attached to a benzodioxole moiety, suggests diverse pharmacological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and findings.

  • Molecular Formula : C14H20N2O4S
  • Molecular Weight : 312.39 g/mol
  • CAS Number : 428853-29-6

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various pathogens, including Candida albicans, which is known for forming resilient biofilms. The compound demonstrated significant inhibition of biofilm formation, suggesting its potential as an antifungal agent.

CompoundActivityReference
This compoundInhibits C. albicans biofilms

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activities and receptor functions associated with cancer progression. A comparative study highlighted that similar compounds with variations in their structure exhibited different levels of cytotoxicity against cancer cell lines.

CompoundStructure VariationCytotoxicity LevelReference
This compoundEthylsulfonyl group presentModerate
1-(1,3-Benzodioxol-5-ylmethyl)piperazineLacks ethylsulfonyl groupLow

The biological activity of this compound can be attributed to its ability to engage in π-π interactions and hydrogen bonding with target proteins. These interactions are crucial for modulating various biological pathways.

Interaction Studies

Studies have shown that the compound can interact with several molecular targets:

  • Enzymes : It may inhibit specific enzyme activities that are critical for pathogen survival or cancer cell proliferation.
  • Receptors : The compound might modulate receptor functions that play a role in cellular signaling pathways.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:

  • Study on Synthesis : A metal-free coupling reaction was employed to synthesize derivatives of the compound, enhancing the understanding of structure-activity relationships (SAR) in related piperazines .
  • Comparative Analysis : Research comparing various substituted piperazines found that modifications in the benzodioxole moiety significantly affected biological activity, indicating the importance of this structural feature in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation. A common approach is:

Piperazine functionalization : React 1-(1,3-benzodioxol-5-ylmethyl)piperazine with ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen at 0–5°C to control exothermic reactions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Monitoring via TLC and LC-MS is critical to track reaction progression and byproduct formation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substitution patterns on the piperazine ring and benzodioxole moiety.
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfonyl group orientation.
  • HRMS : To validate molecular weight (expected [M+H]+^+: ~367.1 g/mol).
    Discrepancies in NOE (Nuclear Overhauser Effect) correlations may indicate conformational flexibility .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize receptor binding assays due to structural similarity to serotonin receptor ligands (e.g., 5-HT1A_{1A}):

Radioligand displacement : Test affinity against 5-HT1A_{1A}, 5-HT2A_{2A}, and dopamine D2_2 receptors using 3H^3 \text{H}-8-OH-DPAT or 3H^3 \text{H}-spiperone.

Functional assays : Measure cAMP modulation in HEK-293 cells transfected with target receptors.
Compare results to reference compounds like NAN-190 (Ki = 0.6 nM for 5-HT1A_{1A}) to contextualize potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory binding data for 5-HT1A_{1A} vs. D2_2 receptors?

  • Methodological Answer :

  • Modify substituents : Synthesize analogs with varied sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) to assess steric/electronic effects.
  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with receptor crystal structures (e.g., PDB: 7E2Z for 5-HT1A_{1A}).
  • Mutagenesis : Introduce point mutations (e.g., D1163.32^{3.32} in 5-HT1A_{1A}) to identify critical binding residues.
    Contradictions may arise from divergent hydrogen-bonding patterns or lipophilicity-driven off-target effects .

Q. What strategies mitigate metabolic instability of the ethylsulfonyl group in vivo?

  • Methodological Answer :

  • Isotopic labeling : Replace 1H^1 \text{H} with 2H^2 \text{H} in the ethyl group to slow CYP450-mediated oxidation.
  • Prodrug design : Mask the sulfonyl group as a thioether (e.g., ethylthio), which oxidizes to sulfone in vivo.
  • Metabolite identification : Use LC-QTOF-MS to profile hepatic microsomal metabolites and guide structural refinements .

Q. How can conflicting data on enzyme inhibition (e.g., PDE vs. transglutaminase) be reconciled?

  • Methodological Answer :

  • Selectivity panels : Screen against 20+ enzymes at 10 µM to identify off-target effects.
  • Kinetic assays : Determine KiK_i values using fluorogenic substrates (e.g., Z-Gln-Gly for transglutaminase).
  • Covalent inhibition checks : Perform MALDI-TOF mass spectrometry to detect irreversible binding via acrylamide warheads (if present).
    Discrepancies may reflect assay conditions (e.g., GTP concentration in transglutaminase assays) .

Q. What computational methods predict the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (predicted ~2.1), BBB permeability (likely low due to sulfonyl group), and CYP inhibition.
  • MD simulations : Simulate blood-brain barrier penetration with GROMACS, focusing on hydrogen bonding with lipid bilayers.
    Validate predictions with in vitro Caco-2 permeability assays .

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-ethylsulfonylpiperazine

InChI

InChI=1S/C14H20N2O4S/c1-2-21(17,18)16-7-5-15(6-8-16)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3

InChI Key

FXGGTZQOXPQMDX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.